(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid
Overview
Description
(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a piperidine ring substituted with a carboxylic acid group and a methyl group, along with a benzyloxycarbonyl (Cbz) protecting group. This unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Methyl Group: The methyl group is introduced via an alkylation reaction using a methylating agent like methyl iodide.
Cbz Protection: The benzyloxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using benzyl chloroformate in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow chemistry and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the Cbz group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dibromo-3-phenylpropanoic Acid: This compound shares a similar chiral center but differs in its functional groups.
(2R,3R)-2-Amino-3-methylpentanoic Acid: Another chiral compound with a different functional group arrangement.
(2R,3R)-4-(Benzyloxy)-3-(2,6-dimethoxybenzoyloxy)-2-hydroxy-4-oxobutanoic Acid: Similar in having a benzyloxy group but with additional functional groups.
Uniqueness
(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid is unique due to its specific combination of a piperidine ring, a carboxylic acid group, a methyl group, and a Cbz protecting group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOVXZKKNSHFI-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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